Cas no 1024490-13-8 (4-(propan-2-yl)-1,3-benzothiazol-2-amine)

1024490-13-8 structure
Productnaam:4-(propan-2-yl)-1,3-benzothiazol-2-amine
CAS-nummer:1024490-13-8
MF:C10H12N2S
MW:192.280680656433
MDL:MFCD04971838
CID:1135373
PubChem ID:5161639
4-(propan-2-yl)-1,3-benzothiazol-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Isopropyl-1,3-benzothiazol-2-amine
- 4-Isopropylbenzo[d]thiazol-2-amine
- 4-(propan-2-yl)-1,3-benzothiazol-2-amine
- F1911-0003
- AKOS000111717
- 4-propan-2-yl-1,3-benzothiazol-2-amine
- SCHEMBL14445628
- EN300-239718
- 1024490-13-8
-
- MDL: MFCD04971838
- Inchi: InChI=1S/C10H12N2S/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3,(H2,11,12)
- InChI-sleutel: GRUGSZVVRNGXOX-UHFFFAOYSA-N
- LACHT: CC(C)C1=C2C(=CC=C1)SC(=N)N2
Berekende eigenschappen
- Exacte massa: 192.07211956g/mol
- Monoisotopische massa: 192.07211956g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 67.2Ų
4-(propan-2-yl)-1,3-benzothiazol-2-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239718-0.5g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 0.5g |
$699.0 | 2023-07-07 | ||
Enamine | EN300-239718-5.0g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 5.0g |
$2110.0 | 2023-07-07 | ||
Enamine | EN300-239718-10.0g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 10.0g |
$3131.0 | 2023-07-07 | ||
Enamine | EN300-239718-0.05g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 0.05g |
$612.0 | 2023-07-07 | ||
A2B Chem LLC | AL57425-50mg |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 95%+ | 50mg |
$408.00 | 2024-01-05 | |
A2B Chem LLC | AL57425-1g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 97% | 1g |
$391.00 | 2024-04-20 | |
A2B Chem LLC | AL57425-10g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 95%+ | 10g |
$4745.00 | 2024-01-05 | |
Enamine | EN300-1711199-5.0g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
Enamine | EN300-1711199-1.0g |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 95% | 1.0g |
$485.0 | 2024-06-19 | |
A2B Chem LLC | AL57425-100mg |
4-(propan-2-yl)-1,3-benzothiazol-2-amine |
1024490-13-8 | 97% | 100mg |
$108.00 | 2024-04-20 |
4-(propan-2-yl)-1,3-benzothiazol-2-amine Gerelateerde literatuur
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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